Cdk2/Cyclin Inhibitory Peptide I

Peptide Sequence Molecular Identity Chemical Structure

Procure Cdk2/Cyclin Inhibitory Peptide I (Tat-LFG, CAS 237392-84-6) for reproducible CDK2-pathway interrogation. Unlike ATP-competitive inhibitors, this cell-permeable peptide targets the cyclin-binding groove, disrupting substrate phosphorylation and preferentially killing E2F1-deregulated cancer cells. The C-terminal LFG motif is essential for potency; analog substitutions (e.g., LDL) alter binding and efficacy. Validated in U2OS osteosarcoma models—ensure experimental consistency by ordering the exact Tat-YGRKKRRQRRR-GPVKRRLFG sequence.

Molecular Formula C111H196N48O23
Molecular Weight 2571.05
Cat. No. B1150339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk2/Cyclin Inhibitory Peptide I
Molecular FormulaC111H196N48O23
Molecular Weight2571.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk2/Cyclin Inhibitory Peptide I (Tat-LFG): A Tat-Conjugated Cyclin-Binding Motif Peptide for Cell Cycle Research


Cdk2/Cyclin Inhibitory Peptide I (Tat-LFG) is a synthetic cell-permeable peptide inhibitor of cyclin-dependent kinase 2 (CDK2), comprising a Tat-derived cell-penetrating sequence (YGRKKRRQRRR) fused to a cyclin-binding motif (GPVKRRLFG) [1]. The peptide acts by binding to the cyclin groove of CDK2/cyclin complexes, disrupting substrate phosphorylation and preferentially inducing apoptosis in transformed cells . It is supplied as a lyophilized powder with a molecular weight of 2571.05 Da (C₁₁₁H₁₉₆N₄₈O₂₃) and is used as a biochemical tool to study CDK2-dependent cell cycle regulation and synthetic lethality mechanisms in cancer models [1].

Why Cdk2/Cyclin Inhibitory Peptide I Cannot Be Replaced by Generic CDK2 Inhibitors or Close Peptide Analogs


Generic substitution of Cdk2/Cyclin Inhibitory Peptide I (Tat-LFG) with alternative CDK2 inhibitors or close peptide analogs (e.g., Tat-LDL) is scientifically unsound due to critical differences in molecular sequence, binding affinity, and cellular potency. The peptide's activity is exquisitely dependent on its C-terminal sequence (LFG) [1]. A single amino acid change in the inhibitory motif, as seen in the analog Cdk2/Cyclin Inhibitory Peptide II (LDL), produces a distinct molecular species with potentially altered binding characteristics and efficacy profiles [2]. Small molecule ATP-competitive CDK2 inhibitors target the highly conserved catalytic pocket and often exhibit broad off-target kinase activity, whereas this peptide targets the cyclin-binding groove, offering a distinct mechanism of action with different selectivity implications [3]. Procurement of the precise peptide sequence validated in published studies is essential for experimental reproducibility.

Quantitative Evidence Differentiating Cdk2/Cyclin Inhibitory Peptide I from Analogs and Alternatives


Sequence Divergence: C-Terminal 'LFG' Motif Differentiates Peptide I from Peptide II

Cdk2/Cyclin Inhibitory Peptide I is distinguished from its closest analog, Cdk2/Cyclin Inhibitory Peptide II, by a specific two-amino-acid difference at the C-terminus of the inhibitory motif. Peptide I terminates with Leu-Phe-Gly (LFG), whereas Peptide II terminates with Leu-Asp-Leu (LDL) [1]. This sequence divergence results in distinct molecular properties and is the primary basis for their separate cataloging and use in research.

Peptide Sequence Molecular Identity Chemical Structure

Molecular Weight Distinction: 2571.05 Da vs 2595.07 Da for Peptide II

The molecular weight of Cdk2/Cyclin Inhibitory Peptide I is 2571.05 Da (C₁₁₁H₁₉₆N₄₈O₂₃) . This is in contrast to the closely related analog, Cdk2/Cyclin Inhibitory Peptide II, which has a molecular weight of 2595.07 Da (C₁₁₀H₂₀₀N₄₈O₂₅) .

Molecular Weight Physicochemical Properties Chemical Formula

Cell Viability Assay: Dose-Dependent Cytotoxicity in U2OS Osteosarcoma Cells

Cdk2/Cyclin Inhibitory Peptide I exhibits dose-dependent cytotoxic activity against U2OS osteosarcoma cells . The primary literature demonstrates that cell membrane-permeable forms of cyclin-binding motif peptides, from which this peptide is derived, preferentially induce apoptosis in transformed cells, including U2OS, relative to non-transformed cells [1].

Cell Viability Cytotoxicity U2OS Cell Line

Mechanistic Distinction: Cyclin-Binding Groove Target vs. ATP-Binding Pocket

Cdk2/Cyclin Inhibitory Peptide I acts by binding to the cyclin-binding groove, a non-catalytic pocket on the CDK2/cyclin complex, thereby disrupting substrate recruitment [1]. This mechanism contrasts with most small molecule CDK2 inhibitors (e.g., NU6102, CDK2-IN-4) which target the highly conserved ATP-binding pocket [2][3].

Mechanism of Action Allosteric Inhibition Selectivity

Intrinsic Cell Permeability via Tat Sequence vs. Requirement for Transfection

Cdk2/Cyclin Inhibitory Peptide I incorporates a Tat-derived cell-penetrating sequence (YGRKKRRQRRR) which confers intrinsic cell membrane permeability, enabling direct addition to cell culture without transfection reagents [1]. This is a key differentiating feature from non-conjugated cyclin-binding motif peptides or small molecule inhibitors that may rely on passive diffusion or active transport.

Cell Permeability Tat Peptide Intracellular Delivery

Validated Research Applications for Cdk2/Cyclin Inhibitory Peptide I Based on Quantitative Evidence


Studying Synthetic Lethality between CDK2 Inhibition and E2F1 Deregulation in Transformed Cells

The foundational study by Chen et al. (1999) demonstrated that cell-permeable cyclin/cdk2 inhibitory peptides (including the sequence motif present in Cdk2/Cyclin Inhibitory Peptide I) selectively induce apoptosis in transformed cells with deregulated E2F1 activity, while sparing non-transformed cells. This provides a validated experimental system for exploring synthetic lethality interactions and developing cancer-selective therapeutic strategies.

Investigating CDK2-Substrate Interaction Dynamics and Cell Cycle Regulation

Cdk2/Cyclin Inhibitory Peptide I is specifically designed to block the interaction between CDK2/cyclin complexes and their substrates by occupying the cyclin-binding groove [1]. This makes it a precise tool for dissecting the role of specific CDK2-substrate interactions in cell cycle progression, transcription, and DNA replication, distinct from the broader effects of ATP-competitive inhibitors [2].

Functional Validation of CDK2 Dependency in Osteosarcoma and Other Cancer Cell Lines

The peptide's dose-dependent cytotoxic activity has been specifically documented in U2OS osteosarcoma cells . This establishes a clear precedent for its use in functional assays to validate CDK2 dependency in osteosarcoma models and to screen for sensitivity in other cancer cell lines. The intrinsic cell permeability conferred by the Tat sequence simplifies these cellular assays [1].

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